Spicatoside A
Beschreibung
Eigenschaften
CAS-Nummer |
128397-47-7 |
|---|---|
Molekularformel |
C44H70O17 |
Molekulargewicht |
871.0 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |
InChI-Schlüssel |
XTGHTMMHUVFPBQ-DXADMYJTSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Spicatoside A exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It significantly suppresses the activation of nuclear factor kappa B (NF-κB) and reduces the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2) in lipopolysaccharide (LPS)-stimulated cells. In a study by Lim et al. (2015), Spicatoside A was shown to down-regulate matrix metalloproteinase-13 (MMP-13) expression, which is associated with cartilage degradation in inflammatory conditions like osteoarthritis .
Key Findings:
- Inhibition of NF-κB : Reduces inflammation markers in LPS-stimulated cells.
- MMP-13 Down-Regulation : Protects against cartilage degradation.
Anti-Cancer Activity
Research indicates that Spicatoside A possesses significant anti-cancer effects across various carcinoma cell lines. In vitro studies demonstrated its ability to inhibit cell growth in A549 (lung cancer), SK-OC-3 (ovarian cancer), SK-Mel-2 (melanoma), XF-498 (brain cancer), and HCT-15 (colorectal cancer) cells. The IC50 values for these cell lines ranged from 14.9 to 21.7 μg/ml, indicating its potential as a chemotherapeutic agent .
Key Findings:
- Cell Growth Inhibition : Effective against multiple cancer cell lines.
- Concentration-Dependent Effects : Higher concentrations yield greater inhibitory effects.
Neuroprotective Effects
Spicatoside A has been linked to neuroprotective benefits, particularly in promoting neurite outgrowth and enhancing memory consolidation. It activates signaling pathways involving phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinases (ERK1/2), which are crucial for neuronal survival and differentiation .
Key Findings:
- Neurite Outgrowth Promotion : Enhances neuronal growth and regeneration.
- Memory Consolidation : Potential applications in treating neurodegenerative diseases.
Anti-Asthma Properties
In studies focused on asthma models, Spicatoside A demonstrated efficacy in preventing disease progression by inhibiting the infiltration of inflammatory cells into the lungs and reducing levels of interleukins IL-3, IL-5, and IL-13 . This suggests its potential as a therapeutic agent for asthma management.
Key Findings:
- Reduction of Inflammatory Cell Infiltration : Promotes lung health in asthma models.
- Interleukin Modulation : Lowers pro-inflammatory cytokines associated with asthma.
Laxative Effects
Recent research has identified the laxative properties of Spicatoside A, demonstrating its effectiveness in alleviating constipation through cholinergic regulation of enteric nerves in animal models . This highlights its potential use in gastrointestinal disorders.
Key Findings:
- Cholinergic Regulation : Improves bowel movement and alleviates constipation.
Vorbereitungsmethoden
Solvent Partitioning Efficiency
Comparative analyses reveal that n-BuOH fractionation increases spicatoside A concentration by 3.2-fold compared to aqueous phases. The following table summarizes key parameters from solvent-based protocols:
Pressurized Liquid Extraction (PLE) Optimization
To enhance yield and reduce processing time, pressurized liquid extraction (PLE) coupled with high-performance liquid chromatography-charged aerosol detection (HPLC-CAD) was developed. Response surface methodology (RSM) identified optimal conditions: 130°C, 20-minute extraction, and 86% ethanol. This protocol achieved a spicatoside A yield of 0.0161% (w/w), validated through ANOVA (R² = 0.98).
Mechanistic Basis of PLE
Elevated temperature and pressure disrupt plant cell walls, improving solvent penetration and saponin solubility. Ethanol concentrations above 80% minimize co-extraction of polysaccharides, while temperatures exceeding 120°C degrade heat-labile contaminants. The HPLC-CAD system, insensitive to UV chromophore limitations, enabled precise quantification via a linear calibration curve (0.019–5 μg/mL, R² = 0.999).
High-Performance Countercurrent Chromatography (HPCCC)
HPCCC emerged as a solvent-efficient alternative to traditional column chromatography. A 2015 study implemented a two-step HPCCC protocol:
-
Primary Separation : Methylene chloride/methanol/isopropanol/water (9:6:1:4 v/v) in normal-phase mode isolated spicatoside A (KD = 1.8).
-
Secondary Separation : Residual stationary phase underwent reversed-phase HPCCC with n-hexane/n-BuOH/water (1:9:10 v/v), recovering a novel furostanol saponin (spicatoside D).
This technique achieved 92.4% purity for spicatoside A, validated by electrospray light-scattering detection.
Structural Characterization and Validation
Post-isolation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed spicatoside A’s structure: 25(S)-ruscogenin 1-O-β-D-glucopyranosyl (1→2)-[β-D-xylopyranosyl (1→3)]-β-D-fucopyranoside. Key spectral data include:
-
MS/MS Fragmentation : Base peak at m/z 869.4506 [M–H]⁻, with successive losses of glucose (Δmlz 132) and xylose (Δmlz 150).
-
¹H-NMR : Characteristic signals at δ 4.95 (d, J = 7.8 Hz, H-1 of fucose) and δ 1.08 (s, C-18 methyl).
Yield Optimization Challenges
Despite methodological advances, spicatoside A’s low natural abundance (0.016–0.022% dry weight) necessitates large-scale processing. Solvent selection critically impacts yield; ethanol concentrations below 70% favor polysaccharide co-extraction, reducing purity. Future directions include enzymatic pre-treatment to hydrolyze cell wall cellulose, potentially enhancing extraction efficiency by 40–60% .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Spicatoside A in plant extracts?
Answer:
Spicatoside A is typically isolated using chromatography (e.g., HPLC or column chromatography) and quantified via spectroscopic techniques like NMR and mass spectrometry (MS). For reproducibility, ensure solvents, column specifications, and calibration standards are documented. Purity should be validated using ≥95% chromatographic peak area integration, and stability tests (e.g., under varying pH/temperature) should accompany quantification .
Advanced: How can researchers design experiments to elucidate Spicatoside A’s mechanism of action in neuroprotection?
Answer:
Adopt the PICOT framework :
- Population : Neuronal cell lines (e.g., SH-SY5Y) or animal models (e.g., murine neuroinflammatory models).
- Intervention : Spicatoside A at varying doses (e.g., 1–100 µM).
- Comparison : Negative controls (vehicle-only) and positive controls (e.g., known neuroprotectants).
- Outcome : Measure markers like BDNF, TNF-α, or apoptosis via Western blot/ELISA.
- Time : Acute (24–72 hrs) vs. chronic (weeks) exposure.
Include dose-response curves and pathway inhibition assays (e.g., siRNA knockdown of suspected targets) .
Advanced: How to resolve contradictions in Spicatoside A’s anticancer efficacy across different cancer cell lines?
Answer:
Conflicting results may arise from:
- Cell line heterogeneity : Genetic variability (e.g., p53 status) affects drug response. Use panels like NCI-60 for broad screening.
- Dosage and exposure time : Optimize using IC50 values and time-kill assays.
- Assay interference : Validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
- Statistical rigor : Apply ANOVA with post-hoc tests to compare inter-study variability .
Basic: What are the known biological targets of Spicatoside A?
Answer:
Current evidence suggests interactions with:
- Inflammatory pathways : NF-κB inhibition, observed via reduced IL-6 and COX-2 expression in macrophages.
- Apoptosis regulators : Bcl-2/Bax modulation in cancer cells.
- Neuronal receptors : Potential agonism/antagonism of NMDA or GABA receptors, validated via receptor-binding assays .
Advanced: What computational strategies predict Spicatoside A’s interactions with unknown molecular targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases, GPCRs).
- QSAR modeling : Correlate structural features (e.g., glycosylation sites) with bioactivity data from public databases like ChEMBL.
- Network pharmacology : Integrate omics data to map multi-target effects via tools like STRING or Cytoscape .
Basic: How to ensure purity and stability of Spicatoside A in experimental settings?
Answer:
- Storage : Lyophilized form at −80°C, protected from light.
- Purity checks : Regular HPLC-MS runs with reference standards.
- Stability assays : Monitor degradation products under experimental conditions (e.g., cell culture media at 37°C) .
Advanced: What statistical approaches optimize analysis of Spicatoside A’s dose-response relationships?
Answer:
- Nonlinear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
- Meta-analysis : Aggregate dose-response data across studies using random-effects models (e.g., RevMan) .
Basic: What challenges arise in isolating Spicatoside A from natural sources?
Answer:
- Low abundance : Requires large biomass (e.g., 1 kg plant material for mg-scale yields).
- Co-eluting compounds : Optimize chromatographic gradients and use preparative HPLC.
- Structural analogs : Differentiate via high-resolution MS/MS fragmentation .
Advanced: How to conduct a systematic review on Spicatoside A’s pharmacological effects?
Answer:
- Search strategy : Use Boolean terms in PubMed, Web of Science, and Embase (e.g., "Spicatoside A AND (anti-inflammatory OR neuroprotective)").
- Inclusion criteria : Peer-reviewed studies with in vitro/in vivo models, excluding non-English or non-reproducible data.
- Risk of bias : Assess via SYRCLE’s tool for animal studies or Cochrane’s RoB2 for clinical trials .
Advanced: What in vivo models best replicate Spicatoside A’s therapeutic effects observed in vitro?
Answer:
- Neuroprotection : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with cognitive behavioral tests (Morris water maze).
- Anticancer efficacy : Patient-derived xenografts (PDX) or orthotopic models to mimic tumor microenvironments.
- Dosing regimen : Pharmacokinetic studies to determine bioavailability and optimal administration routes (e.g., oral vs. intraperitoneal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
